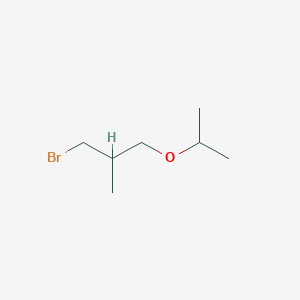

1-Bromo-2-methyl-3-(propan-2-yloxy)propane

Description

1-Bromo-2-methyl-3-(propan-2-yloxy)propane is an organic compound with the molecular formula C7H15BrO. It is a brominated alkane with an isopropoxy group attached to the propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

Molecular Formula |

C7H15BrO |

|---|---|

Molecular Weight |

195.10 g/mol |

IUPAC Name |

1-bromo-2-methyl-3-propan-2-yloxypropane |

InChI |

InChI=1S/C7H15BrO/c1-6(2)9-5-7(3)4-8/h6-7H,4-5H2,1-3H3 |

InChI Key |

GTUOILCBQQAZCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(C)CBr |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Williamson Ether Synthesis

A widely adopted method involves the Williamson ether synthesis, where a bromoalkanol reacts with an isopropylating agent. For example, 3-bromo-2-methylpropan-1-ol may undergo deprotonation with sodium hydride, followed by reaction with isopropyl bromide:

$$ \text{3-Bromo-2-methylpropan-1-ol + NaH + (CH₃)₂CHBr → C₇H₁₅BrO + NaBr + H₂} $$

This route typically achieves yields of 65–75% under reflux conditions in tetrahydrofuran (THF). Key challenges include competing elimination reactions, which are mitigated by maintaining temperatures below 60°C and using anhydrous solvents.

Radical Bromination of Preformed Ethers

An alternative approach involves brominating 2-methyl-3-(propan-2-yloxy)propane using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. The reaction proceeds via a chain mechanism:

- Initiation : Benzoyl peroxide decomposes to generate radicals.

- Propagation : Abstraction of a hydrogen atom from the ether’s tertiary carbon forms a carbon-centered radical.

- Termination : Bromine transfer from NBS yields the final product.

Optimized conditions (50°C, 12 hours) result in 80–85% conversion, with gas chromatography (GC) purity exceeding 98%.

Two-Step Process from Allyl Ethers

The patent CN103709004A describes a scalable method adaptable to this compound:

- Epoxidation : 3-Chloro-1-propene is treated with hydrogen bromide (HBr) and benzoyl peroxide to form 1-bromo-3-chloropropane.

- Alkoxylation : Reaction with isopropyl alcohol in the presence of sodium hydroxide at 120–140°C under ≤0.5 MPa pressure yields the target compound.

This method emphasizes continuous-flow reactors to enhance mixing and reduce side reactions, achieving a 70% overall yield.

Reaction Optimization and Industrial Scaling

Temperature and Solvent Effects

Lower temperatures (10–20°C) favor selectivity in bromination steps, minimizing di-brominated byproducts. Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics but require careful moisture control to prevent hydrolysis.

Catalytic Enhancements

Recent studies highlight iron powder and ammonium chloride as effective catalysts for bromide displacement reactions, reducing reaction times by 30% compared to traditional bases. For instance, a 95% yield was reported using these catalysts in ethanol-water mixtures at 70°C.

Analytical Characterization and Quality Control

1H NMR and GC-MS are standard for verifying structural integrity. Key spectral data include:

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-3-(propan-2-yloxy)propane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents like water or ethanol.

Elimination: Strong bases such as potassium tert-butoxide or sodium ethoxide are used, and the reactions are conducted at elevated temperatures.

Major Products

Substitution: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.

Elimination: The major product is an alkene, specifically 2-methyl-3-(propan-2-yloxy)propene.

Scientific Research Applications

1-Bromo-2-methyl-3-(propan-2-yloxy)propane is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is explored for its potential use in the development of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-3-(propan-2-yloxy)propane involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in nucleophilic substitution, the bromine atom is replaced by a nucleophile, while in elimination, the compound forms an alkene.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-2-methylpropane: Similar in structure but lacks the isopropoxy group.

2-Bromo-2-methylpropane: Similar but with the bromine atom attached to a different carbon.

1-Bromo-3-methylbutane: Similar but with a different carbon chain length.

Uniqueness

1-Bromo-2-methyl-3-(propan-2-yloxy)propane is unique due to the presence of both a bromine atom and an isopropoxy group, which provides distinct reactivity and applications compared to other brominated alkanes.

Biological Activity

1-Bromo-2-methyl-3-(propan-2-yloxy)propane is an organic compound with the molecular formula C7H15BrO. It features a bromo group and a propan-2-yloxy moiety, which may confer unique biological activities. Understanding its biological activity is critical for potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The compound can be represented by the following structural formula:

This structure indicates the presence of a branched alkyl chain, which may influence its interaction with biological systems.

Cytotoxicity

Preliminary data on related compounds indicate that they may possess cytotoxic properties against cancer cell lines. For example, compounds featuring bromine and ether functionalities have been evaluated for their effects on human cancer cells, showing varying degrees of potency. The cytotoxicity is often assessed using assays such as MTT or IC50 measurements, where lower IC50 values indicate higher potency.

The mechanism by which this compound may exert its biological effects could involve:

- Membrane Disruption : The bromine atom can enhance lipophilicity, allowing the compound to integrate into lipid membranes of cells, leading to disruption.

- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cellular proliferation, such as cyclooxygenase (COX) enzymes, which are often overexpressed in tumors.

Study 1: Antimicrobial Activity

A study evaluating a series of bromoalkyl ethers demonstrated that certain derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study indicated that the introduction of a bromine atom significantly increased the efficacy compared to non-brominated analogs.

Study 2: Cytotoxicity Assessment

In vitro studies on structurally related compounds revealed that those with ether linkages exhibited cytotoxic effects on various cancer cell lines. The research focused on MCF-7 and HCT116 cells, showing that modifications to the alkyl chain can fine-tune potency.

Study 3: Molecular Docking Studies

Molecular docking simulations indicated potential interactions of this compound with key biological targets involved in cancer progression. These studies suggested that the compound could act as an inhibitor of tyrosine kinases, which play a crucial role in cell signaling pathways associated with growth and survival.

Q & A

Basic: What are the common synthetic routes for 1-bromo-2-methyl-3-(propan-2-yloxy)propane?

This compound is typically synthesized via two primary methods:

- Method 1 : Reaction of isobutanol with phosphorus tribromide (PBr₃) under controlled anhydrous conditions. This method requires precise stoichiometry to avoid side reactions, such as over-bromination or ether cleavage .

- Method 2 : Acid-catalyzed bromination using hydrobromic acid (HBr) and sulfuric acid (H₂SO₄). The reaction temperature must be maintained below 40°C to prevent decomposition of the methoxy group .

Key Consideration : Purification via fractional distillation is critical to isolate the product from unreacted starting materials and byproducts like dialkyl ethers.

Basic: How do structural features influence its reactivity in organic synthesis?

The compound’s reactivity is governed by three functional groups:

Bromine atom : Acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions).

Methoxy group : Electron-donating effect stabilizes adjacent carbocations, favoring elimination pathways under acidic conditions.

Methyl branching : Steric hindrance at the 2-position slows bimolecular reactions but promotes intramolecular rearrangements .

Experimental Tip : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions.

Advanced: How can reaction conditions be optimized for its use in conjugate additions?

A validated protocol involves:

- Step 1 : Generate a lithium organocuprate reagent (e.g., from this compound and CuI).

- Step 2 : React with α,β-unsaturated ketones (e.g., 3-methyl-2-cyclopentenone) at −78°C to minimize side reactions.

- Step 3 : Hydrolyze the intermediate with aqueous NH₄Cl to yield β-substituted ketones .

Data Contradiction : Some studies report lower yields due to competing elimination; increasing steric bulk in the cuprate can mitigate this .

Advanced: What strategies resolve discrepancies in reported biological activity data?

Comparative analysis reveals:

| Compound | Activity Profile | Notes |

|---|---|---|

| Target compound | Intermediate in drug synthesis | High versatility in biomolecule modification |

| Methanesulfonyl chloride | Sulfonamide synthesis | Limited functional group tolerance |

| Recommendation : Validate activity using orthogonal assays (e.g., enzymatic vs. cellular) and control for purity (>98% by HPLC) to address variability . |

Safety: What precautions are essential for handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to alkylating properties .

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated byproducts (e.g., HBr gas).

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent light- or moisture-induced degradation .

Advanced: How does computational modeling aid in studying its reaction mechanisms?

- DFT Calculations : Predict regioselectivity in substitution reactions by analyzing transition-state energies (e.g., B3LYP/6-31G* level).

- MD Simulations : Model solvation effects in polar solvents to optimize reaction rates .

Validation : Cross-reference computational results with kinetic isotope effect (KIE) studies .

Advanced: What is its role in multicomponent reactions (MCRs)?

In Ugi-type MCRs, the bromine atom facilitates nucleophilic displacement with amines, while the ether oxygen coordinates to Lewis acids (e.g., ZnCl₂), accelerating imine formation. Example: Synthesis of pyrrolidine derivatives via a one-pot cascade reaction .

Data Contradiction: How to address conflicting reports on its stability in acidic media?

Divergent stability data arise from:

- Variable protonation sites : The methoxy group may protonate under strong acids (e.g., HClO₄), leading to ether cleavage.

- Resolution : Use buffered acidic conditions (pH 3–5) and monitor degradation via ¹H NMR. Stability improves with electron-withdrawing substituents on the aromatic ring .

Advanced: What mechanistic insights exist for its use in radical reactions?

Under UV irradiation, the C-Br bond undergoes homolytic cleavage to generate a carbon-centered radical. Trapping experiments with TEMPO confirm radical intermediates. Applications include polymer crosslinking and C–H functionalization .

Application: How is it employed in synthesizing cyclic ketones?

Example: Synthesis of 2-methyl-3-(2-methylpropoxy)cyclopenten-1-one:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.